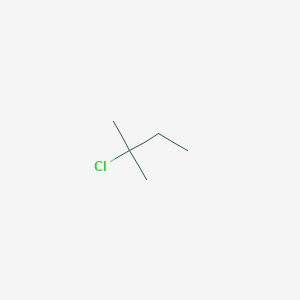

2-Chloro-2-methylbutane

概要

説明

準備方法

2-Chloro-2-methylbutane can be synthesized through several methods. One common laboratory method involves the reaction of 2-methyl-2-butanol with hydrochloric acid. This reaction proceeds via an SN1 mechanism, where the alcohol is protonated to form a good leaving group, which then departs to form a carbocation. The carbocation is subsequently attacked by the chloride ion to form this compound .

In industrial settings, this compound can be produced by the direct chlorination of 2-methylbutane. this method may require further purification steps to separate the desired product from other chlorinated isomers .

化学反応の分析

Industrial Production via Continuous Flow Microreactor

The addition of hydrochloric acid (HCl) to isoamylene (2-methyl-2-butene) in a continuous flow microreactor achieves 99.6% conversion under optimized conditions :

| Parameter | Optimal Value |

|---|---|

| Temperature | 90°C |

| Pressure | 0.67 MPa |

| Molar Ratio (HCl:Alkene) | 2.80:1.00 |

| Volumetric Flow Ratio | 4.40:1.76 |

| Residence Time | 15 minutes |

This method reduces reaction time by 85% compared to batch processes and minimizes safety risks associated with isoamylene’s flammability .

Methanolysis

Reaction with methanol forms 2-methoxy-2-methylbutane, following first-order kinetics :

| Solvent System | Rate Constant (k) | Temperature |

|---|---|---|

| Methanol/Water (80%) | 1.2 × 10⁻⁴ s⁻¹ | 25°C |

The absence of methanol in the rate equation confirms the unimolecular SN1 mechanism .

Hydrolysis

Aqueous hydrolysis proceeds via the same carbocation intermediate, yielding 2-methyl-2-butanol. Computational fluid dynamics (CFD) simulations validate the dominance of the SN1 pathway in polar protic solvents .

Elimination Reactions (E1)

In the presence of strong bases (e.g., NaOH), this compound undergoes β-elimination to form alkenes. The Zaitsev product (2-methyl-2-butene) predominates due to carbocation stability :

| Reaction Conditions | Major Product | Yield (%) |

|---|---|---|

| Ethanol, 80°C | 2-Methyl-2-butene | 83% |

| 3-Methyl-1-butene | 17% |

Rearrangements are rare due to the stability of the tertiary carbocation intermediate .

Thermodynamic Stability

NIST data confirm the compound’s stability under standard conditions :

| Property | Value |

|---|---|

| Enthalpy of Formation (ΔfH°) | -63.7 ± 1.4 kJ/mol |

| Boiling Point | 86–88°C |

Competing Pathways

SN1 and E1 reactions share a carbocation intermediate. The product ratio depends on:

-

Solvent Polarity : Polar protic solvents favor SN1.

-

Nucleophile Strength : Weak nucleophiles (e.g., H₂O) favor substitution .

Analytical Characterization

Key spectral data for reaction monitoring:

科学的研究の応用

Organic Synthesis

2-Chloro-2-methylbutane is primarily utilized as an intermediate in the synthesis of various organic compounds. Its tertiary structure allows it to participate effectively in several reaction mechanisms.

Key Reactions:

- SN1 Mechanism : The compound predominantly undergoes solvolysis via an SN1 mechanism, forming a carbocation intermediate that can be attacked by nucleophiles. This property is exploited in synthesizing pharmaceuticals and agrochemicals .

- Elimination Reactions : It can undergo elimination reactions (E2) when treated with strong bases, leading to the formation of alkenes. This characteristic is vital for producing various unsaturated compounds .

Case Study: Synthesis of Pharmaceuticals

In a study published in Chemical Engineering, researchers demonstrated that this compound could be effectively used to synthesize complex pharmaceutical intermediates through controlled SN1 reactions, optimizing yields and reaction times using microreactor technology .

Catalysis

The compound serves as a catalytic agent in several chemical processes, enhancing reaction rates and selectivity.

Applications:

- Cationic Polymerization : When combined with diethylaluminum chloride (EtAlCl), it acts as an initiator for the cationic polymerization of isoprene, producing thermoplastic polymers with desirable properties .

- Solvent for Reactions : Its role as a solvent in various reactions facilitates the synthesis of other organic compounds, providing a medium that enhances reactant solubility and reactivity .

Petrochemical Industry

In the petrochemical sector, this compound is employed as an additive to improve the performance characteristics of fuels and lubricants.

Benefits:

- Additive Properties : It enhances the octane rating of fuels and contributes to better combustion efficiency. This application is crucial for formulating high-performance fuels used in automotive engines .

Research Applications

Recent research has expanded the understanding of this compound's behavior under various conditions.

Critical Point Studies:

Studies have investigated its hydrolysis rates in critical solutions, revealing unique kinetic behaviors that differ from traditional reaction environments. These findings contribute to the broader understanding of reaction dynamics near critical points .

Table: Summary of Applications

作用機序

The mechanism of action of 2-chloro-2-methylbutane in chemical reactions typically involves the formation of a tertiary carbocation intermediate. This intermediate is highly stable due to hyperconjugation and inductive effects, making it a key player in both substitution and elimination reactions .

類似化合物との比較

2-Chloro-2-methylbutane can be compared with other similar compounds such as:

2-Bromo-2-methylbutane: This compound is similar in structure but contains a bromine atom instead of chlorine.

This compound is unique due to its specific reactivity and the stability of its carbocation intermediate, making it a valuable compound in various chemical processes.

生物活性

2-Chloro-2-methylbutane, also known as tert-amyl chloride, is an organic compound with the molecular formula and a CAS number of 594-36-5. This compound is primarily used in organic synthesis and serves as a solvent and catalytic agent in various chemical reactions. Its biological activity, safety profile, and potential applications are of significant interest in both industrial and research contexts.

- Molecular Weight : 106.59 g/mol

- Boiling Point : 86 °C

- Flash Point : -9 °C

- Solubility : Soluble in ethanol and ethyl ether; insoluble in water.

Synthesis

This compound is synthesized through various methods, notably via the SN1 reaction from tert-amyl alcohol or through the hydrochlorination of isoamylene. The latter method has been optimized using continuous flow microreactors to enhance reaction efficiency and safety due to the volatile nature of starting materials .

Toxicological Profile

The biological activity of this compound has been studied with respect to its toxicity and potential health effects. It is classified as a hazardous substance, with potential risks including:

- Irritation : Can cause skin and eye irritation upon contact.

- Respiratory Issues : Inhalation may lead to respiratory tract irritation.

- Neurotoxicity : Some studies suggest that halogenated hydrocarbons can exhibit neurotoxic effects at high concentrations .

Case Studies and Research Findings

Applications in Industry

Despite its toxicological concerns, this compound is widely utilized in various industrial applications:

- Organic Synthesis : Acts as a solvent and reagent in the synthesis of pharmaceuticals and agrochemicals.

- Catalytic Agent : Used in catalytic processes due to its reactivity.

- Flavoring Agent : Employed for adding flavor and odor to products .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Molecular Formula | |

| Toxicity | Skin/eye irritant; potential neurotoxic effects |

| Environmental Persistence | Moderate; can affect soil/water ecosystems |

| Industrial Applications | Organic synthesis, catalytic agent, flavoring |

特性

IUPAC Name |

2-chloro-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNIHJHMEQZAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060484 | |

| Record name | Butane, 2-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-36-5 | |

| Record name | 2-Chloro-2-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-methylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 2-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTANE, 2-CHLORO-2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO6BZZ3FGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure and molecular formula of 2-Chloro-2-methylbutane?

A1: this compound has the molecular formula C5H11Cl. Its structure features a central carbon atom bonded to a chlorine atom, a methyl group (CH3), and two ethyl groups (C2H5).

Q2: How does the structure of this compound influence its reactivity?

A2: The tertiary nature of the carbon bonded to the chlorine atom significantly impacts its reactivity. [, ] The presence of three alkyl groups surrounding the reaction center makes it sterically hindered, favoring SN1 reactions over SN2 reactions.

Q3: What is the primary reaction pathway observed in the solvolysis of this compound?

A3: this compound predominantly undergoes solvolysis via an SN1 mechanism. [, , ] This involves the formation of a carbocation intermediate, which is then attacked by a nucleophile, typically the solvent.

Q4: How do different solvents influence the rate of solvolysis of this compound?

A4: The rate of solvolysis is significantly affected by the solvent used. Polar protic solvents, such as water and alcohols, stabilize the carbocation intermediate and thus accelerate the reaction rate. [, ] The Grunwald-Winstein equation, a linear free-energy relationship, has been employed to correlate solvolysis rates in different solvents with their ionizing power and nucleophilicity. []

Q5: Have computational chemistry methods been employed to study this compound?

A5: Yes, density functional theory (DFT) calculations have been used to investigate the mechanism of chlorine atom and methyl group interchange in this compound. [] These calculations have provided valuable insights into the transition state structure and energetics of this process.

Q6: Has the impact of substituents on the reactivity of this compound been investigated?

A6: Yes, studies on the solvolysis of 4-substituted 2-chloro-2-methylbutanes have been conducted to understand the electronic effects of substituents on the reaction rate. [, ] These studies provide information about the transmission of electrical effects through the molecule.

Q7: What are the applications of this compound in polymer chemistry?

A7: this compound, in conjunction with diethylaluminum chloride (Et2AlCl), serves as an effective initiating system for the cationic polymerization of isoprene. [, , ] This system has enabled the synthesis of fully soluble, solid thermoplastic polymers with controlled unsaturation and desirable thermal properties.

Q8: Has the behavior of this compound near critical points been studied?

A8: Yes, the kinetics of the SN1 hydrolysis of this compound has been investigated in binary liquid mixtures near their critical points. [, ] These studies aimed to understand how the unique properties of solutions near critical points affect reaction rates.

Q9: Are there any alternative synthetic routes for this compound?

A9: Yes, efficient continuous-flow microreactor synthesis methods have been developed for this compound. [] These approaches offer potential advantages in terms of reaction control, efficiency, and scalability compared to traditional batch methods.

Q10: What are the enthalpies of solution of this compound in various solvents?

A10: The enthalpies of solution of this compound have been determined in various mono-alcohols and di-alcohols at 298.15 K. [] This thermodynamic data is valuable for understanding the solvation process and its contribution to the overall reaction energetics.

Q11: How does this compound compare to similar tertiary alkyl halides in terms of solvolytic behavior?

A11: Comparative studies involving other tertiary alkyl halides, such as 2-bromo-2-methylbutane and 3-chloro-3-methylpentane, have been conducted in diols. [] These investigations provide insights into the effect of the halogen atom and the alkyl group size on the kinetics and thermodynamics of solvolysis.

Q12: Has tritium exchange been explored using this compound?

A12: Yes, studies have explored tritium exchange reactions on irradiated silica gel using this compound. [] These investigations provided information on the mechanisms of tritium labeling of saturated hydrocarbons and halocarbons.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。